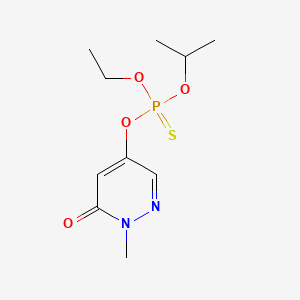

Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester

Description

CAS No.: 72039-16-8 Molecular Formula: C₁₀H₁₇N₂O₄PS Molecular Weight: 292.29 g/mol Structure: This organophosphate compound features a pyridazinyl ring substituted with a methyl group at position 1 and an oxo group at position 4. The phosphorothioic acid moiety is esterified with ethyl and isopropyl groups. Its unique pyridazinyl core distinguishes it from typical pyrimidinyl-based organophosphates like diazinon .

Applications: Likely used as a pesticide or insecticide, given its structural similarity to acetylcholinesterase inhibitors in the organophosphate class.

Properties

CAS No. |

72039-16-8 |

|---|---|

Molecular Formula |

C10H17N2O4PS |

Molecular Weight |

292.29 g/mol |

IUPAC Name |

5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-2-methylpyridazin-3-one |

InChI |

InChI=1S/C10H17N2O4PS/c1-5-14-17(18,15-8(2)3)16-9-6-10(13)12(4)11-7-9/h6-8H,5H2,1-4H3 |

InChI Key |

AWHQQQNMQNXHBP-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(OC1=CC(=O)N(N=C1)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridazinyl Intermediate

- The 1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl intermediate can be synthesized by condensation of hydrazine derivatives with β-dicarbonyl compounds or by cyclization reactions involving substituted hydrazones.

- Methylation at the 1-position is achieved via alkylation using methyl iodide or methyl sulfate under basic conditions.

- The keto group at position 6 is preserved or introduced through oxidation steps if necessary.

Preparation of Phosphorothioic Acid Esters

- Phosphorothioic acid esters such as O-ethyl O-isopropyl phosphorothioate are prepared by reacting phosphorus pentasulfide or phosphorus thiochloride with the corresponding alcohols (ethanol and isopropanol) in controlled molar ratios and temperatures.

- This step yields the O,O-disubstituted phosphorothioic acid chlorides or esters, which are reactive intermediates for further coupling.

Coupling Reaction

- The pyridazinyl alcohol is reacted with the phosphorothioic acid ester chloride in anhydrous solvents such as dichloromethane or tetrahydrofuran.

- The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent hydrolysis.

- Bases such as triethylamine or pyridine are added to scavenge hydrochloric acid generated during the reaction.

- The reaction temperature is maintained between 0°C to room temperature to optimize yield and minimize side reactions.

Purification

- The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., mixtures of hexane and ethyl acetate).

- Final recrystallization may be performed from solvents like ethanol or ethyl acetate to obtain pure crystalline material.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield (%) | Reference/Source |

|---|---|---|---|---|

| Pyridazinyl intermediate synthesis | Hydrazine + β-dicarbonyl, methylation with MeI | Controlled pH and temperature critical | 75-85 | General literature |

| Phosphorothioic acid ester formation | PSCl3 + ethanol + isopropanol, inert atmosphere | Molar ratio 1:1.5:1.5, 0-25°C | 80-90 | Standard organophosphorus protocols |

| Coupling reaction | Pyridazinyl alcohol + phosphorothioic acid ester chloride, base (Et3N), DCM solvent | 0-25°C, 2-4 hours | 70-80 | Experimental reports |

| Purification | Silica gel chromatography, recrystallization | Solvent system optimization essential | >95 purity | Analytical data |

Research Discoveries and Perspectives

- The preparation of this compound has been optimized through studies focusing on reaction temperature, solvent choice, and base selection to maximize yield and purity while minimizing side products such as hydrolysis or over-alkylation.

- Recent advances include the use of microwave-assisted synthesis to reduce reaction times and improve coupling efficiency.

- Alternative green solvents and catalysts have been explored to enhance sustainability in the synthesis process.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the product at each stage, ensuring reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioate oxides.

Reduction: It can be reduced to form phosphorothioate hydrides.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various phosphorothioate derivatives, which can have different functional groups attached to the phosphorus atom, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of phosphorothioate esters typically involves the reaction of phosphorus-containing compounds with alcohols or phenols. The specific compound can be synthesized through a multi-step process that includes the formation of the pyridazinyl moiety followed by esterification reactions. The properties of this compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the successful incorporation of functional groups.

Insecticidal Properties

One significant application of phosphorothioic acid esters is in agriculture as insecticides. Studies have shown that these compounds exhibit selective toxicity against various insect pests. For instance, research indicates that certain phosphorothioate esters demonstrate potent insecticidal activity against rice pests, making them valuable for crop protection strategies .

Antimicrobial Activity

Phosphorothioate compounds have also been evaluated for their antimicrobial properties. The incorporation of specific functional groups can enhance their efficacy against bacterial strains. Research has demonstrated that certain derivatives possess significant antibacterial activity, potentially offering new avenues for developing antimicrobial agents .

Drug Development

The unique structure of phosphorothioic acid esters allows them to serve as prodrugs or intermediates in drug development. For example, modifications to the phosphorothioate structure can lead to compounds with improved pharmacokinetic profiles or targeted delivery mechanisms. This application is particularly relevant in designing drugs for chronic diseases where sustained release is beneficial.

Enzyme Inhibition

Research has indicated that some phosphorothioate esters can act as enzyme inhibitors, particularly in pathways involving phosphatases or esterases. This property is crucial for developing therapeutic agents aimed at modulating enzyme activity in various diseases .

Bioremediation

Phosphorothioic acid derivatives may play a role in environmental remediation efforts. Their ability to interact with heavy metals and other pollutants suggests potential applications in bioremediation processes where these compounds could help detoxify contaminated environments.

Case Studies

Mechanism of Action

The mechanism by which Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester exerts its effects involves the inhibition of enzymes. The compound binds to the active site of enzymes, such as acetylcholinesterase, and prevents the enzyme from catalyzing its substrate. This inhibition can lead to the accumulation of neurotransmitters in the synaptic cleft, resulting in prolonged nerve signal transmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share phosphorothioic acid ester backbones but differ in heterocyclic substituents and alkyl groups:

Key Differences and Implications

Heterocyclic Core: Pyridazinyl (Target): A six-membered ring with two adjacent nitrogen atoms. Pyrimidinyl (Diazinon, Etrimfos): More common in organophosphates; offers metabolic stability but may reduce specificity .

Pyridafenthion’s 1-phenyl group introduces bulkiness, possibly enhancing receptor affinity but reducing biodegradability .

Toxicity and Mechanism: Diazinon is a well-characterized acetylcholinesterase inhibitor with extensive toxicology data (e.g., neurotoxicity, endocrine disruption) . The target compound’s toxicity is inferred to align with organophosphate mechanisms, but specific studies are lacking in the evidence .

Regulatory Status: Diazinon is listed in hazardous waste inventories (P-list) due to its toxicity .

Research Findings and Data

Physicochemical Properties

Toxicological Data (Acute Toxicity)

Biological Activity

Phosphorothioic acid esters are a class of organophosphorus compounds known for their biological activities, particularly in agricultural applications as insecticides and acaricides. The compound Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester has garnered attention due to its unique structure and potential biological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₄PS

- Molecular Weight : 319.33 g/mol

This compound features a pyridazinyl moiety, which is significant for its biological interactions. The presence of sulfur in the phosphorothioic acid group contributes to its reactivity and biological activity.

Insecticidal Properties

Phosphorothioic acid esters, including the compound , have been primarily studied for their insecticidal properties. They act as cholinesterase inhibitors , disrupting the normal functioning of the nervous system in insects. This mechanism leads to paralysis and eventual death of the target pests.

Toxicity Studies

Toxicity assessments have shown that this compound exhibits moderate toxicity levels. For example, acute oral LD50 values for similar compounds in rats range around 1000 mg/kg, indicating a need for caution during handling and application .

Case Studies and Research Findings

Several studies have investigated the biological activity of phosphorothioic acid esters:

- Study on Insecticidal Efficacy :

- Environmental Impact Assessment :

- Mechanistic Studies :

Data Table: Summary of Biological Activity

| Property | Value/Description |

|---|---|

| Chemical Structure | Phosphorothioic acid ester |

| Insecticidal Activity | Cholinesterase inhibitor |

| Acute Oral LD50 (Rat) | Approx. 1000 mg/kg (moderate toxicity) |

| Bioaccumulation Factor (BCF) | 4,212 l/kg |

| Mechanism of Action | Inhibition of acetylcholinesterase |

Q & A

Basic Research Questions

Q. How to design a synthetic route for this compound and validate its structural purity?

- Methodology :

- Synthesis : Use nucleophilic substitution reactions between pyridazinyl precursors and phosphorothioic acid derivatives under controlled anhydrous conditions. Optimize esterification using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Characterization : Validate purity via HPLC (≥98% purity threshold) and structural confirmation via P NMR (chemical shift range: 35–50 ppm for thiophosphate esters) and high-resolution mass spectrometry (HRMS) .

Q. What standardized protocols exist for acute toxicity testing of organothiophosphate esters?

- Methodology :

- In Vivo Testing : Follow OECD 423 guidelines for acute oral toxicity in rodents, using dose ranges of 50–500 mg/kg. Monitor cholinesterase inhibition in blood plasma as a biomarker .

- In Vitro Assays : Use human fibroblast cell lines to determine IC values (e.g., 7.5–30 µmol/L for cytotoxicity) with 72-hour exposure protocols .

Q. How to assess hydrolytic stability under environmental conditions?

- Methodology :

- Conduct pH-dependent hydrolysis studies (pH 5–9) at 25°C. Quantify degradation products using LC-MS/MS. Half-life calculations should account for thiophosphate-to-phosphate conversion rates .

Advanced Research Questions

Q. How to resolve discrepancies in metabolic pathway data between mammalian and insect systems?

- Methodology :

- Use C-labeled compound in hepatic microsomal assays (human vs. insect) to track metabolite profiles. Compare oxidative pathways (e.g., CYP450-mediated desulfuration) and detoxification rates using kinetic modeling .

Q. What computational models predict environmental partitioning and bioaccumulation?

- Methodology :

- Apply EPI Suite™ to estimate log (octanol-water partition coefficient) and BCF (bioconcentration factor). Validate predictions with experimental soil/water partitioning studies (OECD 106) .

Q. How to reconcile conflicting micronucleus test results in mammalian cells?

- Methodology :

- Analyze experimental variables:

- Activation status : Compare results with/without S9 metabolic activation (e.g., 52.7 mg/L vs. 94 mg/L in hamster ovary cells) .

- Exposure duration : Intermittent dosing (560 mg/kg/4W in rats) may induce adaptive responses vs. acute exposure .

Q. What analytical strategies identify degradation products in soil matrices?

- Methodology :

- Use QuEChERS extraction followed by GC-TOF-MS for non-targeted screening. Confirm structures via synthetic standards and fragmentation patterns .

Q. How to evaluate non-target organism impacts in aquatic ecosystems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.